Methyl 3-oxo-6-heptenoate
Overview
Description
Methyl 3-oxo-6-heptenoate is an organic compound with the molecular formula C8H12O3 It is characterized by the presence of an ester functional group and a ketone group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-oxo-6-heptenoate can be synthesized through several methods. One common method involves the reaction of methyl acetoacetate with allyl bromide in the presence of sodium hydride and n-butyllithium. The reaction is typically carried out in tetrahydrofuran at low temperatures (0°C) and then warmed to room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-oxo-6-heptenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Amides or esters with different alkyl groups.
Scientific Research Applications
Methyl 3-oxo-6-heptenoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions.
Industry: Used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 3-oxo-6-heptenoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the ester group is attacked by a nucleophile, leading to the formation of a new ester or amide. The ketone group can participate in various reactions, such as reduction to form alcohols or oxidation to form carboxylic acids.
Comparison with Similar Compounds
- Methyl 2-phenyl-6-heptenoate
- Methyl 2-methyl-2-phenyl-6-heptenoate
- Methyl 2-(trimethylsilyl)-6-heptenoate
- Methyl 4-ethyl-2-heptenoate
- Ethyl 3-oxo-6-heptenoate
Comparison: Methyl 3-oxo-6-heptenoate is unique due to the presence of both an ester and a ketone group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis compared to similar compounds that may lack one of these functional groups .
Properties
IUPAC Name |
methyl 3-oxohept-6-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-3-4-5-7(9)6-8(10)11-2/h3H,1,4-6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLSDJWYINRSAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327136 | |
Record name | Methyl 3-oxo-6-heptenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30327136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30414-57-4 | |
Record name | Methyl 3-oxo-6-heptenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30327136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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